(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
BenchChem offers high-quality (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO6/c23-15-7-13(21-14(8-15)11-28-12-29-21)9-19-20(26)16-1-2-18(25)17(22(16)30-19)10-24-3-5-27-6-4-24/h1-2,7-9,25H,3-6,10-12H2/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYDTNWLFTESV-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, often referred to as a benzofuran derivative, is a complex organic molecule notable for its diverse biological activities. This compound features a benzofuran core, a benzo[d][1,3]dioxin moiety, and a morpholinomethyl substituent, which contribute to its potential therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Anti-inflammatory Effects : Compounds within the benzofuran class have demonstrated significant anti-inflammatory properties. For instance, derivatives have been shown to reduce pro-inflammatory cytokines such as TNF and IL-1 by substantial percentages in vitro .
- Antinociceptive Properties : The analgesic effects of benzofuran derivatives have been documented in multiple studies. One study highlighted that certain derivatives exhibited antinociceptive action comparable to traditional analgesics like aspirin and acetaminophen .
- Cytotoxicity Against Cancer Cells : Benzofuran derivatives are also noted for their cytotoxic effects against various cancer cell lines. For example, specific derivatives have shown selective cytotoxicity towards K562 leukemia cells while exhibiting low toxicity in normal cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anti-inflammatory Study : A recent study reported that a benzofuran derivative significantly reduced levels of inflammatory markers in macrophage cells. The compound effectively suppressed NF-κB activity and reduced IL-8 levels by 71% .
- Antinociceptive Evaluation : A comparative analysis of various benzofuran derivatives demonstrated that one compound was 15 to 100 times more potent than aspirin in inducing antinociception across multiple pain models .
- Cytotoxicity Assessment : In vitro assays showed that certain benzofuran derivatives induced apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction. Specifically, increases in caspase activity were observed after exposure to these compounds .
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF, IL-1 by 93.8%, 98% | |
| Antinociceptive | Potency 15-100x aspirin | |
| Cytotoxicity | Induced apoptosis in K562 cells |
The synthesis of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one can be approached through several chemical methods that require precise control over reaction conditions to ensure high yield and purity.
The proposed mechanism of action for its biological effects includes:
- Inhibition of Pro-inflammatory Cytokines : By modulating signaling pathways such as NF-κB.
- Induction of Apoptosis : Through the generation of reactive oxygen species (ROS) which lead to mitochondrial dysfunction and subsequent activation of caspases.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Research indicates potential applications in:
- Anti-inflammatory Agents : Predictive models suggest that the compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Analgesics : The morpholinomethyl group may enhance its interaction with pain receptors, indicating potential analgesic effects.
Studies have shown that compounds with similar frameworks often exhibit:
- Antioxidant Activity : Capable of scavenging free radicals, reducing oxidative stress which is linked to various diseases.
- Antimicrobial Properties : The presence of the bromine atom may enhance the compound's ability to combat microbial infections.
Synthesis of Derivatives
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for:
- Chemical Modifications : Various synthetic routes can be employed to modify the compound for enhanced efficacy or specificity towards biological targets.
Case Studies and Research Findings
Industrial Applications
In addition to its pharmaceutical potential, the compound can also be utilized in:
- Material Science : As a precursor for advanced materials due to its unique chemical properties.
- Specialty Chemicals Production : Its ability to undergo various chemical reactions makes it valuable in producing specialty chemicals for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
